molecular formula C21H23N3O B2463556 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine CAS No. 1400021-16-0

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine

Número de catálogo: B2463556
Número CAS: 1400021-16-0
Peso molecular: 333.435
Clave InChI: XBZIWRYPXVTDGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine is a complex organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with formamide or its equivalents. The morpholine ring is introduced through a Mannich reaction, where formaldehyde and 2,6-dimethylmorpholine are used as reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Aplicaciones Científicas De Investigación

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting their normal function. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine is unique due to its specific combination of the quinazoline core, morpholine ring, and phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Actividad Biológica

Chemical Identification

  • Common Name : 2,6-Dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
  • CAS Number : 1400021-16-0
  • Molecular Formula : C21_{21}H23_{23}N3_3O
  • Molecular Weight : 333.4 g/mol

This compound belongs to the class of morpholine derivatives and features a unique structure that combines a morpholine ring with a substituted quinazoline moiety, known for its diverse biological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including:

Cell Line Cancer Type IC50_{50} (µM)
A549Lung5.0
MCF-7Breast3.5
SHSY-5YNeuroblastoma4.0

The mechanism of action appears to involve apoptosis induction through interactions with Bcl-2 proteins, which are critical regulators of cell death pathways .

Structure-Activity Relationship (SAR)

The structural features of the compound significantly influence its biological activity. The presence of methyl groups on the morpholine and phenyl substitutions on the quinazoline enhance its potency against cancer cells. Comparative studies with similar compounds show that modifications at specific positions can lead to variations in activity:

Compound Name Structure Features Biological Activity
4-(6-Methylquinazolin-2-yl)morpholineMorpholine substituted with a quinazolineAnticancer activity
N,N-DimethylmorpholineSimple morpholine derivativeNeuroactive properties
6-Methylquinazolin derivativesVaried substitutions on quinazolineAnticancer and anti-inflammatory effects

The unique combination of substituents in this compound may enhance selectivity and potency against certain cancer types compared to similar compounds .

Mechanistic Studies

Molecular docking studies have demonstrated that this compound binds effectively to specific protein targets within cancer cells. Techniques such as surface plasmon resonance and molecular simulations have been employed to evaluate binding affinities to proteins like Bcl-2, indicating a potential pathway for therapeutic development .

In Vitro Studies

Several studies have highlighted the efficacy of this compound in vitro:

  • Study on A549 Cell Line :
    • Treatment with the compound resulted in a significant reduction in cell viability, with an IC50_{50} value indicating strong cytotoxicity.
    • Apoptosis assays confirmed increased rates of programmed cell death upon treatment.
  • MCF-7 Cell Line Analysis :
    • The compound demonstrated a dose-dependent inhibition of cell growth.
    • Mechanistic investigations revealed upregulation of pro-apoptotic markers.

In Vivo Studies

While in vitro studies provide valuable insights, further research is needed to evaluate the in vivo efficacy and safety profile of this compound. Preliminary animal studies are suggested to assess pharmacokinetics and therapeutic outcomes.

Propiedades

IUPAC Name

2,6-dimethyl-4-(7-methyl-4-phenylquinazolin-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-9-10-18-19(11-14)22-21(24-12-15(2)25-16(3)13-24)23-20(18)17-7-5-4-6-8-17/h4-11,15-16H,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZIWRYPXVTDGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=C(C=CC(=C3)C)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.